2-[(3,5-Dichlorophenyl)formamido]propanoic acid
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Overview
Description
2-[(3,5-Dichlorophenyl)formamido]propanoic acid is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(3,5-Dichlorophenyl)formamido]propanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-[(3,5-Dichlorophenyl)formamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
2-[(3,5-Dichlorophenyl)formamido]propanoic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(3,5-Dichlorophenyl)formamido]propanoic acid can be compared with other similar compounds, such as:
2-[(2,3-Dichlorophenyl)formamido]propanoic acid: This compound has a similar structure but with chlorine atoms at different positions on the benzene ring.
2-[(4-Chlorophenyl)formamido]propanoic acid: This compound has only one chlorine atom on the benzene ring.
2-[(3,5-Difluorophenyl)formamido]propanoic acid: This compound has fluorine atoms instead of chlorine atoms on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H9Cl2NO3 |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-[(3,5-dichlorobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)6-2-7(11)4-8(12)3-6/h2-5H,1H3,(H,13,14)(H,15,16) |
InChI Key |
QFULCRLZXDRSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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